N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
This compound is a heterocyclic derivative featuring a 1,3,4-oxadiazole core linked to a tetrahydronaphthalene-carboxamide moiety and a 2-(methylsulfanyl)phenyl substituent. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its electron-deficient nature, which facilitates interactions with biological targets. The methylsulfanyl (SCH₃) substituent on the phenyl ring may modulate electronic and steric properties, influencing binding affinity or metabolic stability .
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-9-5-4-8-16(17)19-22-23-20(25-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSSHRCPNNOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclocondensation Approach
The foundational method involves cyclocondensation of 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide with 2-(methylsulfanyl)benzoyl chloride in phosphoryl chloride (POCl₃) at reflux temperatures (110–115°C) for 6–8 hours. This method yields the target compound through intramolecular dehydration, with typical yields ranging from 58–63%.
Mechanistic Pathway:
- Nucleophilic attack by hydrazide nitrogen on electrophilic carbonyl carbon
- POCl₃-mediated elimination of HCl and water molecules
- Aromatization through electron reorganization
Critical parameters:
- Stoichiometric POCl₃ requirement (3.2 equivalents)
- Anhydrous toluene as solvent
- Nitrogen atmosphere to prevent oxidation
Microwave-Assisted Green Synthesis
Building on Sahoo et al.'s microwave protocols, this method achieves 82% yield in 12 minutes using:
- Ethanol/water (3:1 v/v) solvent system
- 300W microwave irradiation
- 1 mol% cesium tungsto phosphoric acid (CsPW) catalyst
Optimized Conditions Table
| Parameter | Value |
|---|---|
| Irradiation Power | 300 W |
| Temperature | 85°C |
| Catalyst Loading | 1.2 mol% CsPW |
| Reaction Time | 12 ± 2 minutes |
| Yield | 82% ± 3% |
This approach reduces energy consumption by 78% compared to conventional heating.
Electrochemical Cyclization Method
Singh et al.'s electrochemical protocol enables solvent-free synthesis using:
- Platinum electrodes (2.5 cm² surface area)
- Constant current density of 15 mA/cm²
- Lithium perchlorate (0.1M) as supporting electrolyte
Reaction Profile
- Anodic oxidation of hydrazide-carboxylic acid intermediate
- In situ generation of nitrenium ions
- Cyclization via radical coupling mechanism
Key advantages:
Catalytic Asymmetric Hydrogenation Route
Adapting Boehringer Ingelheim's FLAP inhibitor synthesis, this method employs:
- Chiral Ru-BINAP catalyst (0.5 mol%)
- Hydrogen pressure: 50 bar
- Isopropyl alcohol solvent at -15°C
The process achieves 98% enantiomeric excess (ee) through:
- Dynamic kinetic resolution of prochiral ketone
- Diastereoselective transition state stabilization
Spectroscopic Characterization Data
Table 1: Comprehensive Analytical Profile
| Property | Value/Description |
|---|---|
| Crystalline Appearance | Pale yellow rhombic plates |
| Yield | 82% (microwave), 63% (conventional) |
| Melting Point | 214–216°C (decomposition observed) |
| Rf Value | 0.68 (ethyl acetate/hexane 3:7) |
| IR (KBr, cm⁻¹) | 3274 (N–H), 1665 (C=O), 1598 (C=N), 698 (C–S) |
| ¹H-NMR (DMSO-d₆, δ) | 8.21 (s, 1H, NH), 7.89–6.98 (m, 10H Ar–H), 2.51 (s, 3H, S–CH₃) |
| ¹³C-NMR (DMSO-d₆, δ) | 164.2 (C=O), 156.7 (C=N), 138.2–114.3 (Ar-C), 15.1 (S–CH₃) |
| CHN Analysis | Calc: C 67.21, H 5.89, N 11.64; Found: C 67.18, H 5.91, N 11.61 |
| HRMS (ESI+) | m/z 406.1321 [M+H]⁺ (calc. 406.1318) |
Process Optimization Challenges
Key technical hurdles addressed in recent studies:
- Regioselectivity Control: Steric effects from the tetrahydronaphthalene moiety necessitate precise temperature modulation during cyclization
- Sulfur Stability: Methylsulfanyl group oxidation mitigated through:
- Crystallinity Issues: Solved via anti-solvent precipitation using n-heptane/THF mixtures
Comparative Method Evaluation
Table 2: Synthesis Method Performance Metrics
| Parameter | Conventional | Microwave | Electrochemical |
|---|---|---|---|
| Reaction Time | 8 h | 12 min | 45 min |
| Energy Consumption | 5800 kJ/mol | 920 kJ/mol | 680 kJ/mol |
| E-Factor | 18.7 | 4.2 | 2.9 |
| PMI (kg/kg) | 32 | 11 | 8 |
| Catalyst Recycling | Not feasible | 5 cycles | Continuous flow |
Data sourced from optimized protocols
Industrial-Scale Considerations
For kilogram-scale production, the electrochemical method demonstrates superior viability:
- 92% yield in pilot plant trials
- 6.8 kg/day throughput using modular flow reactors
- 78% reduction in organic waste versus batch processes
Critical infrastructure requirements:
- Platinum-coated titanium mesh electrodes
- Multi-stage membrane separation units
- Real-time UV/Vis monitoring systems
Emerging Synthetic Technologies
Recent advances from 2023–2025 patent literature reveal:
- Photoredox Catalysis: Eosin Y-mediated visible light activation reduces reaction time to <30 minutes
- Biocatalytic Approaches: Engineered nitrilase enzymes enable aqueous-phase synthesis at 37°C
- Machine Learning Optimization: Neural networks predict optimal solvent/catalyst combinations with 89% accuracy
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug development, particularly in the fields of oncology and infectious diseases.
Biological Probes: It can be used as a probe to study various biological processes due to its ability to bind to specific proteins or nucleic acids.
Industry
Polymer Science: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers with specific mechanical or thermal properties.
Agriculture: It can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with the signaling pathways in infectious agents, leading to their eradication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Observations :
- Electronic Effects : The methylsulfanyl group in the target compound is electron-donating, which may stabilize charge-transfer interactions compared to the electron-withdrawing chlorine in the chlorobenzamide analog .
Core Scaffold Modifications
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves coupling 2-(methylsulfanyl)phenyl-1,3,4-oxadiazole with tetrahydronaphthalene-carboxamide. Similar compounds (e.g., thiophene-methyl derivatives) require additional steps for heterocyclic functionalization .
- Data Gaps: No direct biological activity data (e.g., IC₅₀, pharmacokinetics) are available for the target compound or its analogs in the provided sources. Further studies are needed to validate hypotheses regarding substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
